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molecular formula C12H14O2 B8703532 3-Methyl-2-(2-methyl-1-propenyl)benzoic acid

3-Methyl-2-(2-methyl-1-propenyl)benzoic acid

Cat. No. B8703532
M. Wt: 190.24 g/mol
InChI Key: NLDUBVFNXUQBSZ-UHFFFAOYSA-N
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Patent
US08569535B2

Procedure details

A solution of the 3-methyl-2-(2-methyl-1-propenyl)benzoic acid (291) (2 g, 10.5 mmol) in MeOH (40 mL) is hydrogenated using 10% palladium/carbon catalyst at 40 bar/30° C. using the Thales nanotechnology H-cube for 48 h. The MeOH is concentrated in vacuo to give the product as colorless oil (1.85 g, 90%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([CH:11]=[C:12]([CH3:14])[CH3:13])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6]>CO.[Pd]>[CH2:11]([C:3]1[C:2]([CH3:1])=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6])[CH:12]([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1C(=C(C(=O)O)C=CC1)C=C(C)C
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40 bar/30° C.
CUSTOM
Type
CUSTOM
Details
for 48 h
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The MeOH is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=C(C(=O)O)C=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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